molecular formula C10H11Br B13586251 1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene

1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene

Cat. No.: B13586251
M. Wt: 211.10 g/mol
InChI Key: OUMYWZIAXOSWSH-UHFFFAOYSA-N
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Description

1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene is an organic compound with the molecular formula C10H11Br. It is a derivative of benzene, where a bromopropenyl group and a methyl group are attached to the benzene ring. This compound is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene can be synthesized through several methods. One common method involves the bromination of 3-methylstyrene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The double bond in the propenyl group can be reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Formation of 1-(3-Hydroxyprop-1-en-2-yl)-3-methylbenzene.

    Oxidation: Formation of 1-(3-Carboxyprop-1-en-2-yl)-3-methylbenzene.

    Reduction: Formation of 1-(3-Bromopropyl)-3-methylbenzene.

Scientific Research Applications

1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can undergo nucleophilic substitution reactions. The propenyl group can participate in addition reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromoprop-1-en-2-yl)benzene: Similar structure but lacks the methyl group.

    1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromoprop-1-en-2-yl)-2-methylbenzene: Similar structure but with the methyl group in a different position.

Uniqueness

1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene is unique due to the specific positioning of the bromopropenyl and methyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.

Properties

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

1-(3-bromoprop-1-en-2-yl)-3-methylbenzene

InChI

InChI=1S/C10H11Br/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6H,2,7H2,1H3

InChI Key

OUMYWZIAXOSWSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=C)CBr

Origin of Product

United States

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